molecular formula C19H24N4O5 B2661172 N'-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide CAS No. 941871-47-2

N'-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide

Cat. No.: B2661172
CAS No.: 941871-47-2
M. Wt: 388.424
InChI Key: ORWUMUOTPARIJL-UHFFFAOYSA-N
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Description

N’-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a methoxyphenyl group, a morpholine ring, and an oxazole ring, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide typically involves multiple steps, starting with the preparation of intermediate compounds. The reaction conditions often include the use of solvents like ethanol or methanol, catalysts such as triethylamine, and reagents like hydrazonoyl halides .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process would be optimized to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N’-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents for these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Solvents: Ethanol, methanol, dichloromethane

Major Products Formed

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N’-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of N’-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide lies in its combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[2-(4-methoxyphenyl)-2-morpholin-4-ylethyl]-N'-(5-methyl-1,2-oxazol-3-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O5/c1-13-11-17(22-28-13)21-19(25)18(24)20-12-16(23-7-9-27-10-8-23)14-3-5-15(26-2)6-4-14/h3-6,11,16H,7-10,12H2,1-2H3,(H,20,24)(H,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORWUMUOTPARIJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)C(=O)NCC(C2=CC=C(C=C2)OC)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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